N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide
Description
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide is a synthetic small molecule featuring a benzothiophene core linked to a hydroxypropyl chain and a methanesulfonamide group. The hydroxypropyl moiety may enhance solubility, while the methanesulfonamide group is known to interact with enzyme active sites, as seen in related compounds .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-12(14,8-13-18(2,15)16)11-7-9-5-3-4-6-10(9)17-11/h3-7,13-14H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFWZYQKRDYJFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)(C1=CC2=CC=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized using coupling reactions and electrophilic cyclization reactions.
Introduction of Hydroxypropyl Group: The hydroxypropyl group can be introduced through a nucleophilic substitution reaction, where a suitable hydroxypropyl halide reacts with the benzothiophene derivative.
Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl benzothiophene derivative with methanesulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents for substitution reactions may include alkyl halides, acyl halides, or sulfonyl chlorides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly in the development of novel pharmaceuticals .
Biology
- Antimicrobial Properties : Research indicates that derivatives of benzothiophenes exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
- Antioxidant Activity : The compound has been studied for its ability to scavenge free radicals, which could be beneficial in preventing oxidative stress-related diseases .
Medicine
- Anticancer Potential : N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide has been explored for its anticancer properties. Studies have shown that it can inhibit tumor growth in various cancer cell lines, including breast and colon cancer cells .
- Anti-inflammatory Effects : The compound has demonstrated potential as an anti-inflammatory agent, making it relevant for conditions like arthritis and other inflammatory diseases .
Industry
- Organic Semiconductors : This compound is also being investigated for its use in developing organic semiconductors, which are crucial for electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells.
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Formation of Benzothiophene | Coupling/Electrophilic Cyclization | Benzothiophene precursors |
| Hydroxypropyl Introduction | Nucleophilic Substitution | Hydroxypropyl halide |
| Sulfonamide Formation | Reaction with Methanesulfonyl Chloride | Methanesulfonyl chloride |
Case Study 1: Anticancer Activity
In a study published in International Journal of Molecular Sciences, researchers synthesized various derivatives of this compound and evaluated their cytotoxic effects on HeLa and MCF-7 cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values ranging from 6 to 10 μM, highlighting its potential as an anticancer agent .
Case Study 2: Antimicrobial Evaluation
A recent investigation assessed the antimicrobial efficacy of benzothiophene derivatives against multidrug-resistant strains such as K. pneumoniae and P. aeruginosa. The findings revealed that certain derivatives exhibited potent antimicrobial activity, suggesting their utility in developing new antibiotics to combat resistant infections .
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Comparative Analysis of Benzothiophene Derivatives
Pharmacological and Mechanistic Insights
Anti-Inflammatory Activity
- Target Compound vs. Benzothienopyrimidinones (Compounds 1, 9): Compounds 1 and 9 (from ) inhibit COX-2 and iNOS in human keratinocytes and macrophages. However, the absence of a pyrimidinone ring in the target compound could diminish COX-2 affinity compared to these derivatives.
Role of Sulfonamide vs. Amide Groups :
The methanesulfonamide group in the target compound and derivatives is critical for hydrogen bonding with COX-2’s catalytic pocket. In contrast, CAS 2034359-51-6 () uses an ethanediamide group, which may reduce polarity and alter binding kinetics .
Solubility and Bioavailability
- The hydroxypropyl chain in the target compound likely enhances aqueous solubility compared to ’s thioether-linked derivatives (e.g., Compound 9 with lipophilic difluorophenyl groups). This could favor oral bioavailability but may trade off with reduced tissue penetration .
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular structure of this compound features a benzothiophene moiety linked to a hydroxypropyl group and a methanesulfonamide functional group. This unique combination of structural elements contributes to its reactivity and biological activity.
Research indicates that the biological activity of this compound can be attributed to several mechanisms:
- Histone Deacetylase Inhibition : The compound has shown potential in inhibiting histone deacetylases (HDACs), which play a crucial role in regulating gene expression. This inhibition can lead to the induction of apoptosis in cancer cells, making it a candidate for cancer therapy.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, potentially useful in treating autoimmune diseases. This is attributed to its ability to modulate inflammatory pathways.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:
| Compound Name | Biological Activity | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| This compound | Anti-cancer, anti-inflammatory | HDAC inhibition | Contains methanesulfonamide group |
| Benzothiophene Derivative A | Anti-cancer | Apoptosis induction | Lacks hydroxypropyl group |
| Benzothiophene Derivative B | Antimicrobial | Disruption of bacterial membranes | Different substituents on benzothiophene core |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cancer Treatment : In vitro studies demonstrated that this compound effectively induces apoptosis in various cancer cell lines through HDAC inhibition. Research indicated that treatment led to a significant reduction in cell viability and increased markers of apoptosis.
- Anti-inflammatory Effects : Animal models have shown that the compound reduces inflammation markers, suggesting its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders.
- Comparative Analysis : A comparative study with other benzothiophene derivatives indicated that this compound exhibited superior anti-cancer activity, likely due to its unique structural features that enhance binding affinity to target proteins involved in cell proliferation.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]methanesulfonamide, and how are intermediates characterized?
- Synthesis Protocol :
- Step 1 : Condensation of 1-benzothiophen-2-yl ketone with epichlorohydrin under basic conditions to form the epoxide intermediate.
- Step 2 : Epoxide ring-opening with methanesulfonamide in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to introduce the sulfonamide group.
- Step 3 : Hydroxyl group retention via pH-controlled aqueous workup (neutral to mild acidic conditions) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) and recrystallization from ethanol.
- Intermediate Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of epoxide opening and hydroxyl positioning.
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 310.0892) .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Assigns proton environments (e.g., hydroxyl at δ ~2.5 ppm, benzothiophene aromatic protons at δ 7.1–7.8 ppm) and carbon backbone .
- FT-IR : Identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H (~3400 cm⁻¹) .
- Crystallography :
- Single-Crystal X-ray Diffraction : SHELX software refines unit cell parameters and hydrogen-bonding networks (e.g., hydroxyl-sulfonamide interactions) .
- Key Metrics : R-factor < 0.05, resolution ≤ 0.8 Å for high-confidence structural validation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay systems?
- Case Study : Contradictory IC₅₀ values in kinase inhibition assays.
- Hypothesis : Solvent polarity (DMSO vs. aqueous buffer) alters compound aggregation.
- Validation :
- Dynamic Light Scattering (DLS) : Detect aggregates at >1% DMSO.
- Alternative Assays : Surface plasmon resonance (SPR) for direct binding measurements without solvents .
- Statistical Analysis : Use ANOVA to compare inter-assay variability (p < 0.05 threshold) .
Q. What computational strategies predict the binding affinity of this compound to biological targets (e.g., kinases)?
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Glide.
- Target : ATP-binding pocket of PI3Kγ (PDB: 1E7U).
- Key Interactions : Hydroxyl group forms hydrogen bonds with Lys833; benzothiophene engages in π-π stacking with Phe961 .
- MD Simulations :
- Conditions : 100 ns simulation in explicit solvent (CHARMM36 force field).
- Output : Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
